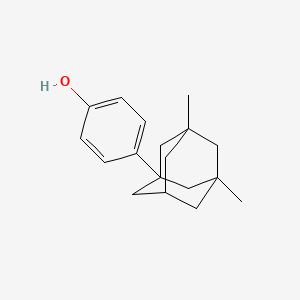![molecular formula C16H23FN2O3S B2769527 4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380175-41-5](/img/structure/B2769527.png)
4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on specific proteins that are involved in the development and progression of certain diseases.
Mechanism of Action
4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide works by inhibiting specific proteins, known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), that are involved in the development and progression of certain diseases. BTK is a protein that is involved in the development and activation of immune cells, while ITK is a protein that is involved in the activation of T-cells. By inhibiting these proteins, this compound can prevent the activation and proliferation of immune cells and T-cells, which can help to slow the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research has shown that this compound can have a significant impact on the immune system. By inhibiting BTK and ITK, this compound can prevent the activation and proliferation of immune cells and T-cells, which can help to slow the progression of certain diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for BTK and ITK, which means that it can target these proteins without affecting other proteins in the body. Additionally, this compound has been shown to have good pharmacokinetic properties, which means that it can be easily absorbed and distributed in the body. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which can make it difficult for researchers to use in large-scale experiments.
Future Directions
There are several future directions for the use of 4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in scientific research. One area of focus is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth and proliferation of cancer cells, and researchers are exploring its potential use in combination with other cancer treatments. Additionally, this compound is being studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis. Finally, researchers are exploring the use of this compound in the development of new therapies for other diseases, such as inflammatory bowel disease and multiple sclerosis.
Synthesis Methods
The synthesis of 4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-Fluoro-2-methylbenzenesulfonamide, which is then reacted with 1-morpholin-4-ylcyclobutanemethanol to form the intermediate compound. The final coupling reaction involves the reaction of the intermediate compound with N-bromoacetamide, followed by deprotection to yield this compound.
Scientific Research Applications
4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been in the field of oncology, where this compound has been shown to have inhibitory effects on specific proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, due to its ability to inhibit specific immune system proteins.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-13-11-14(17)3-4-15(13)23(20,21)18-12-16(5-2-6-16)19-7-9-22-10-8-19/h3-4,11,18H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZHRFOQJCNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
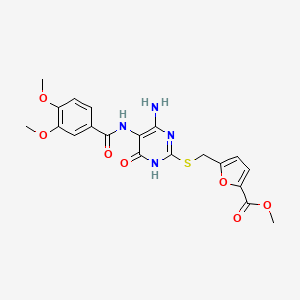
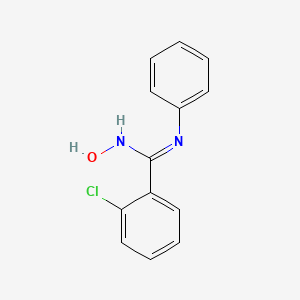
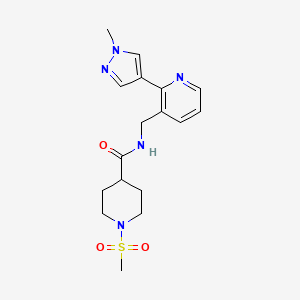
![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)
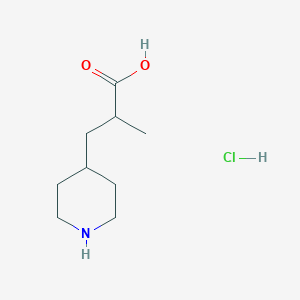
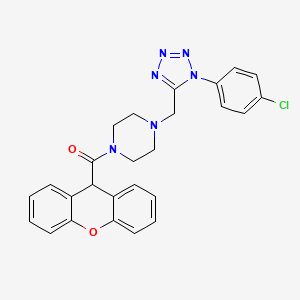
![2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2769455.png)
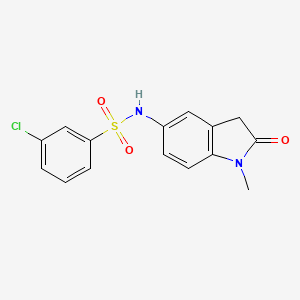
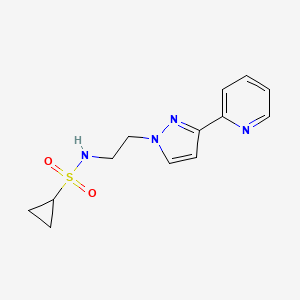
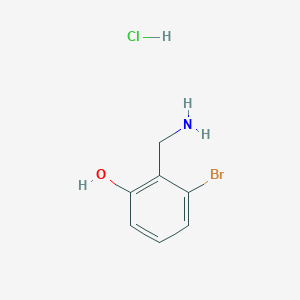
![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)
![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)
